molecular formula C12H12BrClN2 B15228116 (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride CAS No. 1263094-49-0

(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride

Cat. No.: B15228116
CAS No.: 1263094-49-0
M. Wt: 299.59 g/mol
InChI Key: ZDNNKDNCXMJCNZ-YDALLXLXSA-N
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Description

(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is a chemical compound that belongs to the class of substituted pyridines. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the methanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-phenylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Reductive Amination: The brominated intermediate is then subjected to reductive amination with (S)-phenylmethanamine. This step often requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Coupling: Formation of biaryl or aryl-alkene compounds.

Scientific Research Applications

(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A natural monoamine alkaloid with stimulant properties.

    2-Phenethylamines: A class of compounds with various biological activities.

    5-Amino-pyrazoles: Compounds with similar structural motifs and reactivity.

Uniqueness

(S)-(5-Bromopyridin-2-yl)(phenyl)methanamine hydrochloride is unique due to the presence of both a bromopyridine and a phenylmethanamine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1263094-49-0

Molecular Formula

C12H12BrClN2

Molecular Weight

299.59 g/mol

IUPAC Name

(S)-(5-bromopyridin-2-yl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H11BrN2.ClH/c13-10-6-7-11(15-8-10)12(14)9-4-2-1-3-5-9;/h1-8,12H,14H2;1H/t12-;/m0./s1

InChI Key

ZDNNKDNCXMJCNZ-YDALLXLXSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=NC=C(C=C2)Br)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)N.Cl

Origin of Product

United States

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